molecular formula C7H3ClINO B1530458 7-Chloro-2-iodofuro[3,2-b]pyridine CAS No. 1071540-54-9

7-Chloro-2-iodofuro[3,2-b]pyridine

Cat. No. B1530458
CAS RN: 1071540-54-9
M. Wt: 279.46 g/mol
InChI Key: PKGHNVODAWDTEY-UHFFFAOYSA-N
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Description

7-Chloro-2-iodofuro[3,2-b]pyridine is a chemical compound with the molecular formula C7H3ClINO. It has a molecular weight of 279.46 . It is a solid substance stored at refrigerator temperatures .


Molecular Structure Analysis

The InChI code for 7-Chloro-2-iodofuro[3,2-b]pyridine is 1S/C7H3ClINO/c8-4-1-2-10-5-3-6(9)11-7(4)5/h1-3H .


Physical And Chemical Properties Analysis

7-Chloro-2-iodofuro[3,2-b]pyridine is a solid substance stored at refrigerator temperatures .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research shows that compounds similar to 7-Chloro-2-iodofuro[3,2-b]pyridine are crucial intermediates in the synthesis of heterocyclic compounds. For instance, the chemistry of thienopyridines involves synthesizing derivatives through electrophilic substitution and lithiation processes, leading to various substituents at critical positions on the heterocyclic ring. This method can be applied to synthesize derivatives with halo, formyl, acetyl, and hydroxymethyl substituents, providing a pathway for creating a wide range of heterocyclic compounds for further applications in pharmaceuticals and materials science (Klemm & Louris, 1984).

Building Blocks for Drug Discovery

Similar heterocyclic compounds, like those derived from the halogenation and functionalization of thieno[2,3-b]pyridine, serve as versatile building blocks in drug discovery. The ability to introduce various functional groups through site-selective electrophilic substitutions opens up avenues for designing novel drug candidates with targeted biological activities. Such methodologies enable the efficient synthesis of complex molecules that could act as inhibitors or modulators of biological pathways (Mongin et al., 1998).

Development of Kinase Inhibitors

The furo[3,2-b]pyridine core, similar to 7-Chloro-2-iodofuro[3,2-b]pyridine, has been identified as a central pharmacophore in the development of selective inhibitors for protein kinases such as CLK and HIPK. This research underscores the potential of utilizing such compounds in the synthesis of targeted kinase inhibitors, which are crucial in cancer therapy and other diseases related to dysregulated kinase activity. The synthesis approach based on chemoselective couplings provides a flexible method for creating derivatives with significant biological activity, highlighting the importance of such compounds in medicinal chemistry (Němec et al., 2021).

Material Science Applications

Compounds with a furo[3,2-b]pyridine core have been explored for their potential applications in material science, including the development of new molecular structures with unique physical properties. For example, the study of polyhalides in ionic liquids showcases the synthesis of complex structures that could have applications in developing new materials with specific electronic or optical properties (Wolff et al., 2011).

Safety and Hazards

The safety information for 7-Chloro-2-iodofuro[3,2-b]pyridine includes several hazard statements: it is toxic if swallowed, causes serious eye irritation, is toxic if inhaled, and is toxic to aquatic life .

properties

IUPAC Name

7-chloro-2-iodofuro[3,2-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClINO/c8-4-1-2-10-5-3-6(9)11-7(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGHNVODAWDTEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(OC2=C1Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-2-iodofuro[3,2-b]pyridine

Synthesis routes and methods I

Procedure details

7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine (0.250 g, 1.11 mmol) and NIS (2.49 g, 11.1 mmol) were dissolved in 3 mL of ACN and stirred for 5 minutes. Potassium fluoride (0.0708 g, 1.22 mmol) was added and the reaction was stirred at 50° C. for one hour. The reaction was concentrated, redissolved in ethyl acetate, and washed with saturated sodium thiosulfate, water and brine. The organic layer was dried with sodium sulfate, filtered, and concentrated. The crude material was purified via column chromatography (gradient elution 0-100% EtOAc:Hex) to afford 7-chloro-2-iodofuro[3,2-b]pyridine as a white solid. MS: M+H+=280.2.
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
2.49 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.0708 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

N-Iodo succinimide (110 g, 0.486 mol) and potassium fluoride (3.2 g, 0.053 mol) are added to a stirred solution of 7-Chloro-2-(trimethylsilyl)furo[3,2-b]pyridine (11 g, 0.0486 mol) in dry acetonitrile (65 ml) at RT. The reaction mixture is heated at 50° C. for 2 h under nitrogen, cooled to RT and evaporate under reduced pressure. The residue is dissolved in ethyl acetate (500 ml), washed with saturated sodium thiosulfate (100 ml×2), water (100 ml×2) and saturated brine (100 ml), dried over sodium sulphate and concentrated under reduced pressure to afford the title compound (10.5 g, 77.3%) as an off white solid. TLC: hexane/ethyl acetate: (8/2): Rf=0.60; LCMS (method D): 3.49 min (purity 97.7%), M+H+ 279.8; 1H NMR (DMSO-d6, 400 MHz) δ [ppm] 8.41-8.405 (1H, d, J=5.3 Hz), 7.545 (1H, s), 7.448-7.435 (1H, d, J=5.2 Hz).
Quantity
110 g
Type
reactant
Reaction Step One
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Yield
77.3%

Synthesis routes and methods III

Procedure details

7-Chloro-2-trimethylsilanyl-furo[3,2-b]pyridine (185 g, 0.23 mol) is dissolved in ACN under nitrogen atmosphere. Then KF (47.6 g, 0.82 mol) and Iodosuccinimide (553.1 g, 0.25 mol) are added. The reaction mixture is stirred at 60° C. for 14 h and then cooled to room temperature. To the reaction mixture is added acetic acid ethyl ester (5 l) and water (5 l). The organic layer is separated, washed with sodiumthiosulfate (5 l) solution, then extracted with NaHCO3 solution and washed with brine. The organic layer is dried over Na2SO4. The drying agent is filtered and the solvent is removed in vacuum; yield: 133 g 7-chloro-2-iodo-furo[3,2-b]pyridine; HPLC/MS: 2.34 min, [M+H]=280;
Quantity
185 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
47.6 g
Type
reactant
Reaction Step Two
Name
Iodosuccinimide
Quantity
553.1 g
Type
reactant
Reaction Step Two
Quantity
5 L
Type
reactant
Reaction Step Three
Name
Quantity
5 L
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2-iodofuro[3,2-b]pyridine
Reactant of Route 2
7-Chloro-2-iodofuro[3,2-b]pyridine
Reactant of Route 3
7-Chloro-2-iodofuro[3,2-b]pyridine
Reactant of Route 4
7-Chloro-2-iodofuro[3,2-b]pyridine
Reactant of Route 5
7-Chloro-2-iodofuro[3,2-b]pyridine
Reactant of Route 6
7-Chloro-2-iodofuro[3,2-b]pyridine

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